N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a novel chemical entity of interest in various scientific research fields. Its unique structural configuration combines elements of pyrazolo[3,4-d]pyrimidine and fluorobenzamide moieties, giving it distinct biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide generally involves multi-step organic reactions, beginning with the assembly of the pyrazolo[3,4-d]pyrimidine core. Key steps may include:
Formation of the pyrazole ring through condensation reactions.
Introduction of the ethylthio group via alkylation reactions.
Amine substitution to introduce the isopropylamino group.
Coupling with 4-fluorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial-scale production likely involves optimization of the reaction conditions to enhance yield and purity. This includes adjustments in temperature, solvent selection, and use of catalysts to facilitate efficient synthesis. The precise conditions may be proprietary and tailored to specific manufacturing setups.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide can undergo several types of chemical reactions:
Oxidation: Potential conversion of the ethylthio group to a sulfoxide or sulfone.
Reduction: Possible reduction of the pyrazolo[3,4-d]pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitutions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.
Reducing agents such as lithium aluminum hydride for reduction reactions.
Halogenating agents like N-bromosuccinimide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation can yield sulfoxides or sulfones, while reduction might lead to simplified pyrazole derivatives. Substitution reactions may introduce various functional groups, enhancing the compound's chemical versatility.
Scientific Research Applications
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: : As a starting material or intermediate in the synthesis of more complex molecules.
Biology: : As a potential modulator of specific biochemical pathways, influencing cellular functions.
Medicine: : Investigated for its therapeutic potential in treating diseases, particularly those involving dysregulated cell signaling.
Industry: : Utilized in developing novel materials or as a specialty reagent in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: : It may bind to certain proteins or enzymes, altering their activity. For example, it could inhibit kinases involved in cell signaling pathways.
Pathways Involved: : By affecting these proteins, it can modulate pathways such as those controlling cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide stands out due to its unique structural features and biochemical properties. Some similar compounds include:
N-(2-(4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide
N-(2-(6-(methylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-chlorobenzamide
These analogs share core structural elements but differ in substituent groups, which can significantly impact their chemical behavior and biological activity. This compound's unique combination of moieties may confer specific advantages in terms of stability, efficacy, or selectivity in its applications.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6OS/c1-4-28-19-24-16(23-12(2)3)15-11-22-26(17(15)25-19)10-9-21-18(27)13-5-7-14(20)8-6-13/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNUKXYKSONJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=C(C=C3)F)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.